molecular formula C18H19NO4 B309352 Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate

Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate

Cat. No. B309352
M. Wt: 313.3 g/mol
InChI Key: CFRQFHNRELJHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate, also known as PMA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzoate family and is commonly used as a tool in the study of biological systems.

Mechanism of Action

The mechanism of action of Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate involves its ability to bind to specific proteins and enzymes in biological systems. This binding can lead to changes in the activity of these proteins and enzymes, which can then affect cellular processes such as signaling and metabolism.
Biochemical and Physiological Effects:
Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects, including the activation of protein kinase C (PKC) and the induction of cellular differentiation. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate in lab experiments is its ability to selectively bind to specific proteins and enzymes, allowing researchers to study the effects of these interactions in a controlled environment. However, one limitation of Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate, including the development of new methods for its synthesis and purification, as well as the investigation of its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate and its effects on biological systems.

Synthesis Methods

The synthesis of Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate involves the reaction between 2-hydroxy-5-nitrobenzoic acid and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with propyl alcohol to yield Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate.

Scientific Research Applications

Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein binding sites and as a tool for the study of enzyme kinetics. It has also been used in the study of the role of cell signaling pathways in cancer and other diseases.

properties

Product Name

Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C18H19NO4/c1-3-10-23-18(22)15-11-14(8-9-16(15)20)19-17(21)13-6-4-12(2)5-7-13/h4-9,11,20H,3,10H2,1-2H3,(H,19,21)

InChI Key

CFRQFHNRELJHOC-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C)O

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C)O

Origin of Product

United States

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